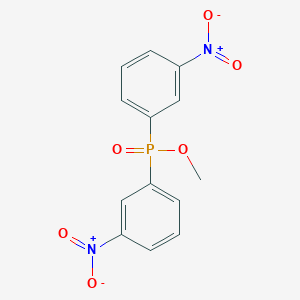
Methyl bis(3-nitrophenyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bis(3-nitrophenyl)phosphinate, also known as this compound, is a useful research compound. Its molecular formula is C13H11N2O6P and its molecular weight is 322.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Methyl bis(3-nitrophenyl)phosphinate has shown promise as an organophosphate compound with potential therapeutic applications, particularly as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial for treating conditions such as Alzheimer's disease and other cognitive disorders. Research indicates that derivatives of phosphonates can create covalent adducts with cholinesterases, effectively blocking their activity, which is essential for neurotransmission .
Antiviral Properties
Phosphonates, including this compound, have been investigated for their antiviral properties. For instance, certain phosphonate compounds have demonstrated effectiveness against viruses like Hepatitis C and Influenza A . The mechanism often involves the inhibition of viral replication through interference with viral enzymes.
Environmental Applications
Phosphonates are increasingly recognized for their role in environmental chemistry, particularly in water treatment processes. This compound can be utilized to prevent scale formation in water systems, which is a significant challenge in industrial applications . Its ability to inhibit the precipitation of scale-forming crystals makes it valuable in maintaining the efficiency of water systems.
Pesticide Development
The compound's structure allows for modifications that can lead to the development of new pesticides. Phosphonates have been successfully employed as herbicides and fungicides due to their biological activity against various plant pathogens . this compound could serve as a precursor for designing novel agrochemicals.
Materials Science
In materials science, this compound can be incorporated into polymer matrices to enhance flame retardancy. Phosphonates are known to improve the thermal stability and fire resistance of polymers, making them suitable for applications in construction and electronics .
Synthesis of Functional Materials
The synthesis of phosphonate-based materials often involves the Kabachnik–Fields reaction, which allows for the creation of diverse α-aminophosphonates from readily available starting materials. This method can be adapted to produce materials with tailored properties for specific applications .
Case Studies and Research Findings
Several studies illustrate the diverse applications of this compound:
Propriétés
Numéro CAS |
18621-10-8 |
|---|---|
Formule moléculaire |
C13H11N2O6P |
Poids moléculaire |
322.21 g/mol |
Nom IUPAC |
1-[methoxy-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |
InChI |
InChI=1S/C13H11N2O6P/c1-21-22(20,12-6-2-4-10(8-12)14(16)17)13-7-3-5-11(9-13)15(18)19/h2-9H,1H3 |
Clé InChI |
CCTYCPDETARRDH-UHFFFAOYSA-N |
SMILES |
COP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
SMILES canonique |
COP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
Synonymes |
Bis(m-nitrophenyl)phosphinic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















